(S)-N1-((S)-1-(((2S,3S)-1-Amino-3-methyl-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)-2-((2S,5S,11S,14S)-2,5,14-tris(3-guanidinopropyl)-11-((R)-1-hydroxyethyl)-4,7,10,13,16,19-hexaoxo-3,6,9,12,15,18-hexaazadotriacontanamido)succinamide 2,2,2-trifluoroacetate
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Overview
Description
(S)-N1-((S)-1-(((2S,3S)-1-Amino-3-methyl-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)-2-((2S,5S,11S,14S)-2,5,14-tris(3-guanidinopropyl)-11-(®-1-hydroxyethyl)-4,7,10,13,16,19-hexaoxo-3,6,9,12,15,18-hexaazadotriacontanamido)succinamide 2,2,2-trifluoroacetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and guanidino groups, making it a subject of interest in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise conditions to ensure the correct configuration of the molecule. The process typically begins with the preparation of the amino acid derivatives, followed by the formation of peptide bonds through condensation reactions. Protecting groups are often used to prevent unwanted side reactions, and these groups are removed in the final stages of synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient assembly of the peptide chain, followed by purification processes like high-performance liquid chromatography (HPLC) to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The guanidino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The multiple guanidino groups allow for strong interactions with negatively charged sites on proteins, leading to inhibition or activation of enzymatic activity. The compound’s structure also enables it to penetrate cell membranes, facilitating its action within cells.
Comparison with Similar Compounds
Similar Compounds
- **(S)-N1-((S)-1-(((2S,3S)-1-Amino-3-methyl-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)-2-((2S,5S,11S,14S)-2,5,14-tris(3-guanidinopropyl)-11-(®-1-hydroxyethyl)-4,7,10,13,16,19-hexaoxo-3,6,9,12,15,18-hexaazadotriacontanamido)succinamide
- **(S)-N1-((S)-1-(((2S,3S)-1-Amino-3-methyl-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)-2-((2S,5S,11S,14S)-2,5,14-tris(3-guanidinopropyl)-11-(®-1-hydroxyethyl)-4,7,10,13,16,19-hexaoxo-3,6,9,12,15,18-hexaazadotriacontanamido)succinamide hydrochloride
Uniqueness
The uniqueness of (S)-N1-((S)-1-(((2S,3S)-1-Amino-3-methyl-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)-2-((2S,5S,11S,14S)-2,5,14-tris(3-guanidinopropyl)-11-(®-1-hydroxyethyl)-4,7,10,13,16,19-hexaoxo-3,6,9,12,15,18-hexaazadotriacontanamido)succinamide 2,2,2-trifluoroacetate lies in its specific configuration and the presence of trifluoroacetate, which can influence its solubility and stability. This makes it particularly useful in certain biochemical applications where these properties are advantageous.
Properties
Molecular Formula |
C55H101F3N20O14 |
---|---|
Molecular Weight |
1323.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(tetradecanoylamino)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C53H100N20O12.C2HF3O2/c1-6-8-9-10-11-12-13-14-15-16-17-24-39(76)65-29-40(77)69-35(22-19-26-63-52(58)59)48(83)73-43(33(5)74)50(85)66-30-41(78)68-34(21-18-25-62-51(56)57)46(81)70-36(23-20-27-64-53(60)61)47(82)71-37(28-38(54)75)49(84)67-32(4)45(80)72-42(44(55)79)31(3)7-2;3-2(4,5)1(6)7/h31-37,42-43,74H,6-30H2,1-5H3,(H2,54,75)(H2,55,79)(H,65,76)(H,66,85)(H,67,84)(H,68,78)(H,69,77)(H,70,81)(H,71,82)(H,72,80)(H,73,83)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64);(H,6,7)/t31-,32-,33+,34-,35-,36-,37-,42-,43-;/m0./s1 |
InChI Key |
DBHNUJXUTKVLID-UXBYPZMDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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